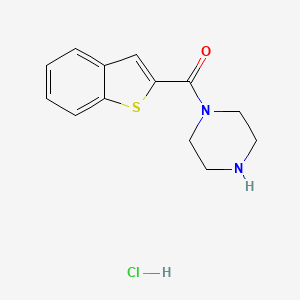

![molecular formula C13H19NO2 B1383469 3-[(Benzylamino)methyl]-2-methyloxolan-3-ol CAS No. 1695402-54-0](/img/structure/B1383469.png)

3-[(Benzylamino)methyl]-2-methyloxolan-3-ol

Vue d'ensemble

Description

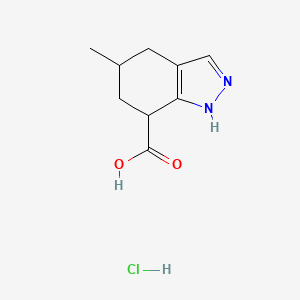

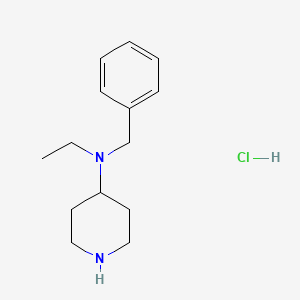

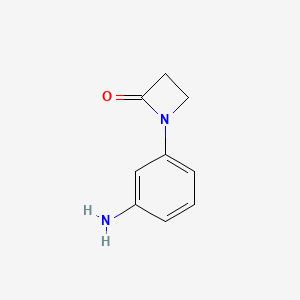

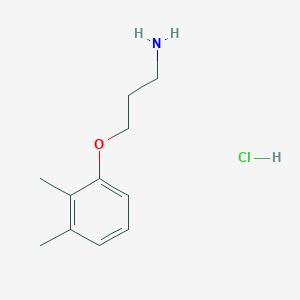

“3-[(Benzylamino)methyl]-2-methyloxolan-3-ol” is an organic compound with the molecular formula C13H19NO2 . It contains a benzylamino group and a methyloxolan-3-ol group. The benzylamino group consists of a benzyl group (a benzene ring attached to a CH2 group) linked to an amino group (NH2). The methyloxolan-3-ol group is a type of ether with a hydroxyl (OH) group attached .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its molecular formula, C13H19NO2. It contains a benzyl group attached to an amino group, which is further connected to a methyloxolan ring with a hydroxyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and the functional groups it contains. For instance, the presence of polar functional groups like the amino and hydroxyl groups might confer some degree of polarity to the molecule, affecting its solubility in different solvents .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Structural Insights : The molecular structure of compounds related to 3-[(Benzylamino)methyl]-2-methyloxolan-3-ol offers insights into the endocyclic bond lengths and the impact of substitutions at specific positions. For example, Suresh et al. (2000) studied the alpha and beta anomers of methyl 2-(N-benzylamino)-2,3-dideoxy-4,6-O-phenylmethylene-3-C-phenylsulfonyl-D-glucopyranoside, highlighting the variations in bond lengths and ring forms due to the C2 substitution of a bulky group (Suresh, Ravindran, Rao, & Pathak, 2000).

Diastereoselective Synthesis

- Diastereoselective Processes : The compound plays a role in diastereoselective synthesis. Da Silva Pinto et al. (2018) demonstrated that epoxidations of related compounds proceed with high levels of diastereoselectivity, which is crucial for asymmetric syntheses of dihydroconduramines (Da Silva Pinto, Davies, Fletcher, Roberts, & Thomson, 2018).

Ring Opening and Degradation Studies

- Ring Opening Mechanisms : Studies on compounds like 3-[(Benzylamino)methyl]-2-methyloxolan-3-ol have revealed insights into ring opening mechanisms. Ilaš and Kikelj (2008) found that substituted 2-(benzylamino)-2H-1,4-benzoxazin-3(4H)-ones are unstable under certain conditions, leading to ring opening and degradation (Ilaš & Kikelj, 2008).

Chemical Synthesis and Drug Development

- Synthesis of Dipeptido-mimetics : Lauffer and Mullican (2002) developed a method for the synthesis of a dipeptide mimetic related to 3-[(Benzylamino)methyl]-2-methyloxolan-3-ol. This highlights its potential in drug development and synthesis of complex molecules (Lauffer & Mullican, 2002).

Molecular and Crystal Structure Analysis

- Molecular Structure Analysis : The crystal and molecular structures of compounds similar to 3-[(Benzylamino)methyl]-2-methyloxolan-3-ol have been determined, providing valuable insights into inter- and intramolecular H-bonds. Małecka, Grabowski, and Budzisz (2004) conducted such studies, enhancing our understanding of molecular interactions and stability (Małecka, Grabowski, & Budzisz, 2004).

Antibacterial Activity Research

- Antibacterial Properties : Kumar et al. (2010) researched the antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives, showing the potential of related compounds in combating bacterial infections (Kumar, Joshi, Rohilla, Roy, & Rawat, 2010).

Selective Chemical Reactions

- Selective Debenzylation : Kroutil, Trnka, and Černý (2000) demonstrated selective debenzylation in derivatives of 3-[(Benzylamino)methyl]-2-methyloxolan-3-ol, highlighting its potential in specific chemical transformations (Kroutil, Trnka, & Černý, 2000).

Propriétés

IUPAC Name |

3-[(benzylamino)methyl]-2-methyloxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-11-13(15,7-8-16-11)10-14-9-12-5-3-2-4-6-12/h2-6,11,14-15H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJZFCODDXKJJIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCO1)(CNCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Benzylamino)methyl]-2-methyloxolan-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B1383386.png)

![[4-(prop-2-yn-1-yloxy)cyclohexyl]methanol, Mixture of diastereomers](/img/structure/B1383387.png)

![8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride](/img/structure/B1383388.png)